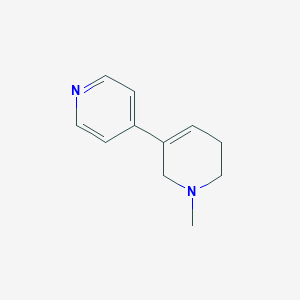

4-(1-甲基-3,6-二氢-2H-吡啶-5-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

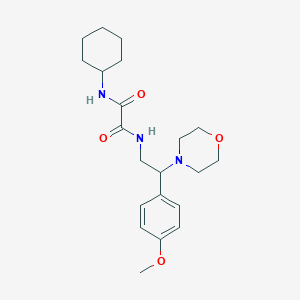

The compound “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

Fused pyridine derivatives are frequently used structures in drug research . The synthesis of these compounds involves various methods, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis

Pyridine and its derivatives, like the compound , are six-membered heterocycles with carbon and nitrogen in their rings . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Chemical Reactions Analysis

Fused pyridine derivatives, such as “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine”, have been reported to possess various bioactivities . These include depressant, tranquilizing, anticonvulsant, and cardiovascular activities .科学研究应用

催化甲基化过程

一种采用4-官能化吡啶的新型催化方法(包括类似于4-(1-甲基-3,6-二氢-2H-吡啶-5-基)吡啶的衍生物)已被开发用于吡啶的C-3/5甲基化。这种方法的重要意义在于它使用甲醇和甲醛作为关键试剂,利用芳香族和非芳香族化合物之间的界面来实现振荡反应模式。该过程允许在吡啶环的C-3/5位进行甲基化,展示了该化合物在促进新的催化反应中的作用(Grozavu et al., 2020)。

结构和物理研究

与4-(1-甲基-3,6-二氢-2H-吡啶-5-基)吡啶密切相关的化合物N-取代-3-羟基-2-甲基-4(1H)-吡啶酮的结构和物理特性已被广泛研究。这些研究涉及单晶X射线衍射以确定晶体结构,并探讨了氢键在确定这些化合物的溶解度和稳定性中的重要性(Nelson et al., 1988)。

合成与配位化学

该化合物的作用延伸到合成和配位化学,其中2,6-二(吡唑-1-基)吡啶和2,6-二(吡唑-3-基)吡啶的衍生物(与4-(1-甲基-3,6-二氢-2H-吡啶-5-基)吡啶相关)已被用作配体。这些化合物促进了发光镧系化合物用于生物传感和显示出异常热和光化学自旋态转变的铁配合物的产生,突出了它们在复杂化学结构开发中的多功能性和实用性(Halcrow, 2005)。

材料合成和光学性质

在材料科学中,4-(1-甲基-3,6-二氢-2H-吡啶-5-基)吡啶的衍生物已被探索用于合成含有吡啶和联苯单元的高透明聚酰亚胺。这些材料表现出显着的热、机械、晶体和光学性质,证明了该化合物对开发具有各种工业应用潜力的高性能聚合物的贡献(Guan et al., 2015)。

未来方向

The future directions for “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” and similar compounds likely involve further exploration of their medicinal chemistry applications. Given their structural similarity to DNA bases and their wide range of bioactivities, these compounds have significant potential in drug design and development .

属性

IUPAC Name |

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13-8-2-3-11(9-13)10-4-6-12-7-5-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYMXBFKDGRMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)

![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)

![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)